molecular formula C8H9BF3KO B13467192 Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate CAS No. 1015082-81-1

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate

Cat. No.: B13467192
CAS No.: 1015082-81-1
M. Wt: 228.06 g/mol
InChI Key: JAMORWGBQKAJSF-UHFFFAOYSA-N
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Description

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3KO. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate can be synthesized through the reaction of 4-(2-hydroxyethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows:

4-(2-hydroxyethyl)phenylboronic acid+KHF2Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate\text{4-(2-hydroxyethyl)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 4-(2-hydroxyethyl)phenylboronic acid+KHF2​→Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organoboron compound with various electrophiles, such as aryl halides, in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., water, ethanol).

    Conditions: Reactions are typically carried out at room temperature to moderate temperatures, under an inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of potassium 4-(2-hydroxyethyl)phenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate can be compared with other organotrifluoroborate compounds, such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-(hydroxymethyl)phenyltrifluoroborate
  • Potassium 4-(2-methoxyethylcarbamoyl)phenyltrifluoroborate

Uniqueness

This compound is unique due to the presence of the hydroxyethyl group, which can provide additional functionalization opportunities in synthetic chemistry. This makes it a valuable reagent for creating more complex and functionalized organic molecules.

Properties

CAS No.

1015082-81-1

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-[4-(2-hydroxyethyl)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O.K/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4,13H,5-6H2;/q-1;+1

InChI Key

JAMORWGBQKAJSF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CCO)(F)(F)F.[K+]

Origin of Product

United States

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